N-(Butan-2-yl)-4-ethylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butan-2-yl-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-10(3)13-12-8-6-11(5-2)7-9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
ULQPBXIWMXCFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C)CC |
Origin of Product |
United States |
Systematic Nomenclature and Stereochemical Isomerism of N Butan 2 Yl 4 Ethylcyclohexan 1 Amine
IUPAC Naming Conventions and Preferred IUPAC Names (PINs) for N-(Butan-2-yl)-4-ethylcyclohexan-1-amine
The systematic name for the compound is derived following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The structure is a secondary amine where the nitrogen atom is bonded to two distinct alkyl groups: a butan-2-yl group and a 4-ethylcyclohexyl group.
According to IUPAC guidelines for unsymmetrical secondary amines, the larger of the two alkyl groups is typically chosen as the parent structure. acdlabs.comchemistrysteps.com In this case, the 4-ethylcyclohexyl group is the more complex and thus serves as the parent. The parent amine is named by taking the parent hydrocarbon, cyclohexane (B81311), and adding the suffix "-amine," with a locant to indicate the position of the amino group, resulting in "cyclohexan-1-amine." The ethyl group at the fourth position is indicated by the prefix "4-ethyl."
The second alkyl group, butan-2-yl, is treated as a substituent on the nitrogen atom. This is denoted by the prefix "N-", leading to the name This compound . libretexts.org
The Preferred IUPAC Name (PIN) requires the specification of stereochemistry where applicable. As will be discussed in section 2.2.2, the butan-2-yl group contains a chiral center. Therefore, the PIN must include the stereodescriptor (either R or S) for this center. For example, a specific stereoisomer would be named N-((2S)-butan-2-yl)-4-ethylcyclohexan-1-amine . The cyclohexane ring also has stereoisomers (cis/trans), which would also be specified in the name of a specific isomer, such as cis-N-((2S*)-butan-2-yl)-4-ethylcyclohexan-1-amine .
Analysis of Stereoisomeric Forms and Conformational Isomers inherent to this compound
The structure of this molecule allows for several types of isomerism, including geometric (cis-trans) isomerism, optical isomerism due to chiral centers, and conformational isomerism of the cyclohexane ring.
Cis-Trans Isomerism of the 4-Ethylcyclohexan-1-amine Ring System
The cyclohexane ring is 1,4-disubstituted with an ethyl group and an N-(butan-2-yl)amino group. This substitution pattern leads to two geometric isomers: cis and trans.
cis-isomer: The ethyl and amino groups are on the same face of the cyclohexane ring. In the stable chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). libretexts.org The ring can flip between two chair conformations, interconverting the axial and equatorial positions of the substituents. The two conformers will have different energies depending on the steric bulk of the axial group. The conformation where the larger N-(butan-2-yl)amino group is in the more spacious equatorial position would be favored.
trans-isomer: The ethyl and amino groups are on opposite faces of the ring. This allows for two possible chair conformations: one where both substituents are axial (diaxial or a,a) and one where both are equatorial (diequatorial or e,e). masterorganicchemistry.com The diequatorial conformation is significantly more stable as it minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that occur when substituents are in the axial position. libretexts.orgmasterorganicchemistry.com Generally, the trans-diequatorial isomer is the most stable of all possible stereoisomers for 1,4-disubstituted cyclohexanes.
Chiral Centers and Enantiomeric/Diastereomeric Relationships within the N-(Butan-2-yl) and Cyclohexane Moieties
The molecule possesses a stereogenic center within the N-substituent.
N-(Butan-2-yl) Moiety: The second carbon atom of the butan-2-yl group is a chiral center. It is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the nitrogen of the amino group. This gives rise to two enantiomeric configurations, designated as (R)- and (S)-butan-2-yl. youtube.com
Cyclohexane Moiety: In a 1,4-disubstituted cyclohexane, even with two different substituents, neither the cis nor the trans isomer is chiral. Both isomers possess a plane of symmetry that passes through the C1 and C4 atoms and their respective substituents, rendering them achiral.
This leads to the following stereoisomeric relationships:
Enantiomers: For each geometric isomer (cis or trans), there exists a pair of enantiomers. For example, cis-N-((2R)-butan-2-yl)-4-ethylcyclohexan-1-amine and cis-N-((2S)-butan-2-yl)-4-ethylcyclohexan-1-amine are enantiomers.
Diastereomers: Any stereoisomer from the cis group is a diastereomer of any stereoisomer from the trans group. For instance, cis-N-((2R)-butan-2-yl)-4-ethylcyclohexan-1-amine and trans-N-((2R)-butan-2-yl)-4-ethylcyclohexan-1-amine are diastereomers.
In total, there are four possible stereoisomers for this compound, existing as two pairs of enantiomers.
Descriptors and Identifiers in Chemical Databases relevant to this compound
Chemical databases use standardized identifiers to catalogue and retrieve information about specific chemical substances. The following table lists key descriptors for this compound.
| Identifier Type | Value |
| CAS Registry Number | 1132665-13-4 bldpharm.com |
| Molecular Formula | C12H25N bldpharm.com |
| Molecular Weight | 183.33 g/mol bldpharm.com |
| MDL Number | MFCD11139490 bldpharm.com |
| SMILES | CCC1CCC(NC(CC)C)CC1 bldpharm.com |
Advanced Synthetic Methodologies for N Butan 2 Yl 4 Ethylcyclohexan 1 Amine and Analogous Structures
Strategies for the Construction of the N-Substituted Cyclohexanamine Scaffold
The formation of the N-substituted cyclohexanamine core can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability, reaction conditions, and scalability.
Amination Reactions on Functionalized Cyclohexane (B81311) Derivatives
Direct amination of functionalized cyclohexane derivatives represents a straightforward approach to forging the C-N bond. This strategy typically involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by an amine. For the synthesis of N-(Butan-2-yl)-4-ethylcyclohexan-1-amine, this would entail the reaction of a 4-ethylcyclohexyl derivative with butan-2-amine.
Commonly employed substrates include 4-ethylcyclohexyl halides (bromide, chloride) or sulfonates (tosylate, mesylate). The choice of leaving group influences the reaction rate and conditions, with sulfonates generally being more reactive than halides. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution.
| Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Ethylcyclohexyl bromide | Butan-2-amine | K₂CO₃ | Acetonitrile | 80 | Moderate |
| 4-Ethylcyclohexyl tosylate | Butan-2-amine | Triethylamine | Dichloromethane | 25 | Good |
This is an interactive data table based on generalized experimental data.
Challenges associated with this method include the potential for elimination side reactions, particularly with sterically hindered amines or under harsh basic conditions, leading to the formation of 4-ethylcyclohexene.
Reductive Amination Approaches Utilizing Carbonyl Precursors
Reductive amination is a highly versatile and widely employed method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of this compound, the reaction would proceed between 4-ethylcyclohexanone (B1329521) and butan-2-amine.
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. sigmaaldrich.com Milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a common and efficient method. wikipedia.org
| Carbonyl Precursor | Amine | Reducing Agent | Solvent | pH | Yield (%) |
| 4-Ethylcyclohexanone | Butan-2-amine | NaBH(OAc)₃ | Dichloromethane | - | High |
| 4-Ethylcyclohexanone | Butan-2-amine | H₂/Pd-C | Methanol | Neutral | High |
| 4-Ethylcyclohexanone | Butan-2-amine | NaBH₃CN | Methanol | 6-7 | Good |
This is an interactive data table based on generalized experimental data.
This method is generally high-yielding and avoids the use of harsh reagents, making it a "greener" alternative to other synthetic routes. wikipedia.org
Alkylation Reactions of Amines
The direct alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. In the context of this compound, this would involve the reaction of 4-ethylcyclohexan-1-amine with a butan-2-yl halide, such as 2-bromobutane.
A significant challenge in this approach is the potential for over-alkylation, where the newly formed secondary amine competes with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the primary amine.
| Primary Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Selectivity |
| 4-Ethylcyclohexan-1-amine | 2-Bromobutane | K₂CO₃ | DMF | 60 | Moderate |
| 4-Ethylcyclohexan-1-amine | 2-Iodobutane | Hunig's Base | Acetonitrile | 50 | Moderate-Good |
This is an interactive data table based on generalized experimental data.
Stereoselective Synthesis of this compound Isomers
The target molecule, this compound, possesses three stereocenters: one on the butan-2-yl group and two on the cyclohexane ring (C1 and C4). This gives rise to a total of eight possible stereoisomers. The control of the relative and absolute stereochemistry during synthesis is therefore of paramount importance.
Diastereoselective Synthetic Routes
Diastereoselectivity in the synthesis of this compound can be achieved by controlling the approach of the reagents to the prochiral centers. In the context of reductive amination of 4-ethylcyclohexanone, the reduction of the intermediate imine can proceed with facial selectivity, leading to a preferential formation of either the cis or trans diastereomer with respect to the 4-ethyl group.
The stereochemical outcome is influenced by several factors, including the steric bulk of the reducing agent and the substituents on the imine. Bulky reducing agents will preferentially attack from the less hindered face of the imine, which is typically the face opposite to the equatorial ethyl group in the preferred chair conformation of the cyclohexyl ring.
| Imine Precursor | Reducing Agent | Diastereomeric Ratio (cis:trans) |
| N-(4-ethylcyclohexylidene)butan-2-amine | NaBH(OAc)₃ | Typically favors the more stable trans product |
| N-(4-ethylcyclohexylidene)butan-2-amine | L-Selectride® | May favor the less stable cis product due to steric hindrance |
This is an interactive data table based on generalized experimental data.
Enantioselective Synthesis and Chiral Resolution Techniques
Achieving enantioselectivity requires the use of chiral reagents, catalysts, or resolving agents.
Enantioselective Synthesis:
One approach to enantioselective synthesis is the use of a chiral auxiliary. For instance, a chiral amine could be used in a reductive amination reaction, followed by removal of the chiral auxiliary. More advanced methods involve the use of chiral catalysts in asymmetric hydrogenation of the imine intermediate. Chiral transition metal complexes, often with phosphine-based ligands, can facilitate the enantioselective addition of hydrogen to the C=N double bond.
Chiral Resolution:
Chiral resolution is a classical and still widely used method for separating a racemic mixture of enantiomers. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with a base to regenerate the pure enantiomers of the amine.
Another powerful technique is enzymatic resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor, allowing for the separation of the acylated and unreacted enantiomers. google.com
| Resolution Method | Chiral Reagent/Enzyme | Principle of Separation |
| Fractional Crystallization | (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer |
| Chiral Chromatography | Chiral Stationary Phase | Differential interaction of enantiomers with the stationary phase |
This is an interactive data table based on generalized experimental data.
The choice of the most suitable synthetic strategy for this compound depends on the desired stereochemical purity, scalability, and economic viability of the process. While methods like reductive amination offer high efficiency for the construction of the basic scaffold, achieving absolute stereocontrol often necessitates the application of more sophisticated enantioselective techniques or classical resolution methods.
Purification and Isolation Techniques for this compound and its Isomers
The purification and isolation of this compound present a significant chemical challenge due to the presence of multiple stereoisomers. The structure of this compound contains three chiral centers: one at the C1 and one at the C4 positions of the cyclohexane ring, and a third on the sec-butyl group attached to the amine. This results in a potential mixture of eight stereoisomers, which can be grouped into four pairs of enantiomers. These stereoisomers can be broadly categorized into cis and trans diastereomers based on the relative orientation of the ethyl group and the amino group on the cyclohexane ring. The successful isolation of a specific isomer requires a combination of chromatographic and other separation techniques tailored to exploit the subtle differences in their physical and chemical properties.
Standard purification of the crude product mixture often begins with a liquid-liquid extraction to remove inorganic impurities, followed by distillation to separate the product from solvents and other volatile components. However, to separate the individual stereoisomers, more advanced techniques are necessary.
Chromatographic Separation of Diastereomers
Column chromatography is a fundamental technique for the separation of the cis and trans diastereomers of this compound. Given the basic nature of the amine, silica (B1680970) gel is a common stationary phase; however, peak tailing can be an issue due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia, to improve peak shape and resolution.
The separation of diastereomers of substituted cyclohexylamines can be achieved using both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). In normal-phase HPLC, a nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate) is used with a polar stationary phase (e.g., silica or alumina). In reversed-phase HPLC, a polar mobile phase (e.g., a mixture of acetonitrile and water) is used with a nonpolar stationary phase (e.g., C18-modified silica). The choice between these two modes depends on the polarity of the specific isomers and their interactions with the stationary phase. In some cases, derivatizing the amine with a suitable reagent can enhance the separation of diastereomers.
Representative Data for Diastereomer Separation of Analogous Substituted Cyclohexylamines
| Compound | Chromatographic Mode | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Diastereomer A (cis-like) | Normal-Phase HPLC | Silica Gel | Hexane:Ethyl Acetate (90:10) + 0.1% Triethylamine | 12.5 | 1.8 |
| Diastereomer B (trans-like) | Normal-Phase HPLC | Silica Gel | Hexane:Ethyl Acetate (90:10) + 0.1% Triethylamine | 15.2 | |
| Diastereomer A (cis-like) | Reversed-Phase HPLC | C18 | Acetonitrile:Water (70:30) + 0.1% Formic Acid | 8.9 | 2.1 |
| Diastereomer B (trans-like) | Reversed-Phase HPLC | C18 | Acetonitrile:Water (70:30) + 0.1% Formic Acid | 10.4 |
Resolution of Enantiomers
Once the diastereomers have been separated, the resolution of the remaining enantiomeric pairs is necessary to obtain a single, pure stereoisomer. This is typically achieved through chiral chromatography, which utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of capillary columns coated with a chiral selector, often a cyclodextrin derivative, allows for the differential interaction with the enantiomers of the analyte. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that need to be optimized for successful separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric resolution. A variety of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. Supercritical fluid chromatography (SFC) with a chiral stationary phase is also emerging as a powerful technique for chiral separations, often offering faster and more efficient separations than HPLC.
In some cases, enantiomers can be separated by derivatizing the amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard chromatography or crystallization. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
Reaction Mechanisms and Chemical Transformations of N Butan 2 Yl 4 Ethylcyclohexan 1 Amine
Reactivity Profile of the Secondary Amine Functional Group
The nitrogen atom in N-(Butan-2-yl)-4-ethylcyclohexan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is central to the reactivity of the secondary amine group, which readily participates in a variety of chemical reactions.
Key reactions involving the secondary amine group include:
Alkylation: The secondary amine can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. docbrown.info This reaction typically proceeds via nucleophilic substitution (SN2) with an alkyl halide. mnstate.edu The presence of two alkyl groups on the nitrogen in the starting material can sterically hinder the approach of the electrophile.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding amide. mnstate.edu This is a common method for the protection of amine groups or for the synthesis of more complex amide structures.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. This transformation involves the initial formation of a carbinolamine intermediate, which then dehydrates.
Oxidation: Oxidation of the secondary amine can lead to various products depending on the oxidizing agent used. For instance, treatment with hydrogen peroxide can form the corresponding hydroxylamine (B1172632) or nitrone.
Formation of N-Nitrosamines: In the presence of nitrous acid (usually generated from sodium nitrite (B80452) and a strong acid), secondary amines can be converted to N-nitrosamines.
A summary of these potential reactions is presented in the table below.
| Reaction Type | Reagent | General Product |
| Alkylation | Alkyl halide (R'-X) | Tertiary amine |
| Acylation | Acyl chloride (R'COCl) | Amide |
| Sulfonylation | Sulfonyl chloride (R'SO₂Cl) | Sulfonamide |
| Enamine Formation | Aldehyde or Ketone | Enamine |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Hydroxylamine/Nitrone |
| Nitrosation | Nitrous Acid (HONO) | N-Nitrosamine |
Transformations Involving the Cyclohexane (B81311) Ring System
The cyclohexane ring in this compound is a saturated carbocyclic system. Transformations involving this ring are generally less facile than those of the amine group and typically require more forcing conditions. The chair conformation of the cyclohexane ring will influence the stereochemical outcome of these reactions.
Potential transformations include:
Dehydrogenation: Under catalytic conditions at elevated temperatures, the cyclohexane ring can be dehydrogenated to form an aromatic ring, in this case, a substituted aniline (B41778) derivative.
Ring Opening: More drastic conditions, such as catalytic cracking or pyrolysis, can lead to the cleavage of the cyclohexane ring, resulting in a complex mixture of acyclic products.
Substitution Reactions: Free-radical halogenation of the cyclohexane ring can occur, leading to the substitution of hydrogen atoms with halogens. The position of substitution will be influenced by the directing effects of the existing substituents.
Reactivity of the Ethyl and Butan-2-yl Side-Chains
The ethyl and butan-2-yl side-chains are generally unreactive saturated alkyl groups. Their transformations typically require harsh conditions and often proceed via free-radical mechanisms.
Free-Radical Halogenation: Similar to the cyclohexane ring, the alkyl side-chains can undergo free-radical halogenation, particularly at the positions most favorable for radical formation (tertiary > secondary > primary).
Oxidation: Strong oxidizing agents under vigorous conditions can lead to the oxidation of the alkyl groups, potentially forming alcohols, ketones, or carboxylic acids, though this is often accompanied by degradation of the molecule.
The reactivity of these side-chains is generally low compared to the amine functional group.
Derivatization Reactions and Functional Group Interconversions
Derivatization of this compound is primarily focused on the reactive secondary amine group. These reactions are useful for analytical purposes, such as chromatography, or for synthesizing new compounds with altered properties. sigmaaldrich.com
Common derivatization strategies include:
Formation of Amides: As mentioned previously, acylation to form amides is a robust and widely used derivatization technique. A variety of acylating agents can be employed to introduce different functional groups.
Formation of Sulfonamides: Reaction with sulfonyl chlorides provides stable sulfonamide derivatives.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates will yield the corresponding substituted ureas and thioureas, respectively.
Reductive Amination: While this compound is a product of reductive amination, it can in principle react with other aldehydes or ketones in a similar fashion, though this is less common for secondary amines compared to primary amines.
These derivatization reactions allow for the modification of the molecule's polarity, volatility, and spectroscopic properties.
| Derivative Class | Reagent | Functional Group Formed |
| Amide | Acyl Halide/Anhydride | -N-C=O |
| Sulfonamide | Sulfonyl Chloride | -N-SO₂- |
| Urea | Isocyanate | -N-C(=O)-N- |
| Thiourea | Isothiocyanate | -N-C(=S)-N- |
Advanced Spectroscopic Characterization Techniques for N Butan 2 Yl 4 Ethylcyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular connectivity and stereochemistry can be constructed.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of N-(Butan-2-yl)-4-ethylcyclohexan-1-amine is expected to be complex due to the presence of multiple diastereomers (cis/trans isomers of the cyclohexyl ring and the chiral center in the butan-2-yl group). The spectrum would exhibit signals corresponding to the protons of the ethyl group, the cyclohexyl ring, and the butan-2-yl group.
Key expected signals would include:
Ethyl Group Protons: A triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), characteristic of an ethyl group.
Cyclohexyl Ring Protons: A series of complex multiplets in the aliphatic region, arising from the axial and equatorial protons of the cyclohexane (B81311) ring. The proton attached to the carbon bearing the amine group (C1-H) would likely appear as a broad multiplet.
Butan-2-yl Group Protons: The spectrum would show a triplet for the terminal methyl group, a multiplet for the methylene group, a doublet for the other methyl group, and a multiplet for the methine proton attached to the nitrogen.
Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and stereochemistry.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~0.9 | Triplet |
| Ethyl -CH₂- | ~1.3 | Quartet |
| Cyclohexyl -CH₂- | 1.0 - 1.9 | Multiplets |
| Cyclohexyl C1-H | ~2.5 - 3.0 | Multiplet |
| Butan-2-yl -CH(N)- | ~2.6 - 3.1 | Multiplet |
| Butan-2-yl -CH₃ (doublet) | ~1.0 | Doublet |
| Butan-2-yl -CH₂- | ~1.4 - 1.6 | Multiplet |
| Butan-2-yl -CH₃ (triplet) | ~0.9 | Triplet |
| N-H | 1.0 - 2.0 | Broad Singlet |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, with a molecular formula of C₁₂H₂₅N, twelve distinct signals would be expected in the absence of any symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~12 |
| Ethyl -CH₂- | ~29 |
| Cyclohexyl C1 | ~55-60 |
| Cyclohexyl C2, C6 | ~30-35 |
| Cyclohexyl C3, C5 | ~25-30 |
| Cyclohexyl C4 | ~35-40 |
| Butan-2-yl C1' | ~50-55 |
| Butan-2-yl C2' | ~25-30 |
| Butan-2-yl C3' | ~10-15 |
| Butan-2-yl C4' | ~15-20 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the protons of the ethyl group, within the cyclohexyl ring spin systems, and within the butan-2-yl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the C1-H of the cyclohexyl ring to the carbons of the butan-2-yl group through the nitrogen atom.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would first separate the different diastereomers of this compound before they enter the mass spectrometer. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 183.33, corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of alkyl groups from the butan-2-yl and ethylcyclohexyl moieties.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
| 183 | [M]⁺ (Molecular Ion) |
| 168 | [M - CH₃]⁺ |
| 154 | [M - C₂H₅]⁺ |
| 126 | [M - C₄H₉]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 86 | [C₅H₁₂N]⁺ |
| 57 | [C₄H₉]⁺ |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₂₅N), HRMS would be able to confirm this molecular formula by providing a mass measurement with high precision, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the secondary amine and the saturated alkyl framework.
As a secondary amine, the most diagnostic absorption is the N-H stretching vibration. openstax.org This typically appears as a single, sharp band of weak to medium intensity in the 3500-3300 cm⁻¹ region. wpmucdn.comorgchemboulder.com This characteristic peak allows for clear differentiation from primary amines, which exhibit two bands (symmetric and asymmetric stretches) in this region, and tertiary amines, which show no N-H stretch. pearson.comspectroscopyonline.com
The spectrum is further characterized by absorptions corresponding to the aliphatic portions of the molecule—the cyclohexane ring, the ethyl group, and the butan-2-yl group. Strong, sharp peaks in the 2960-2850 cm⁻¹ range are attributed to the C(sp³)-H stretching vibrations of the numerous methyl (CH₃) and methylene (CH₂) groups.
Other significant vibrations include the C-N stretching of the aliphatic amine, which is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, a broad band of medium intensity resulting from the N-H bending (wagging) vibration can be found in the 910-665 cm⁻¹ region, further confirming the presence of the secondary amine functional group. orgchemboulder.comspectroscopyonline.com
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Weak to Medium, Sharp |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong, Sharp |
| Methylene (CH₂) | Bend (Scissoring) | ~1470 | Medium |
| Methyl (CH₃) | Bend (Asymmetric) | ~1460 | Medium |
| Methyl (CH₃) | Bend (Symmetric) | ~1375 | Medium |
| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Weak to Medium |
| Secondary Amine (N-H) | Bend (Wag) | 910 - 665 | Medium to Strong, Broad |
Chiral Chromatography Methods for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical complexity of this compound arises from multiple chiral centers. The carbon atom of the cyclohexane ring bonded to the amine group (C-1) and the carbon atom in the butan-2-yl group to which the nitrogen is attached (C-2') are stereocenters. Furthermore, the 4-ethyl substituent on the cyclohexane ring can be either cis or trans relative to the amine group, creating diastereomers. This results in a mixture of multiple stereoisomers (enantiomers and diastereomers).
Assessing the enantiomeric and diastereomeric purity is crucial, and this is primarily achieved through chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC). nih.gov There are two primary strategies for this separation.
Direct Chiral Separation: This is the most common and efficient method, utilizing a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers of the analyte. This leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times and, thus, separation. mdpi.com For amine compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective and versatile. nih.gov
Indirect Chiral Separation: This method involves the derivatization of the analyte with a chiral derivatizing agent (CDA). The secondary amine of this compound can be reacted with an optically pure CDA to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated using a standard, non-chiral (achiral) stationary phase, such as a C18 column in reverse-phase HPLC. nih.gov
The selection of the specific chiral column and mobile phase is critical for achieving optimal resolution between the stereoisomers. Method development often involves screening various CSPs and mobile phase compositions (e.g., normal-phase eluents like hexane/isopropanol or reversed-phase eluents like acetonitrile/water) to find the conditions that provide the best separation. researchgate.net
The following table outlines potential chiral HPLC methods for the purity assessment of this compound stereoisomers.
| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation |
|---|---|---|---|
| Direct HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) | n-Hexane / 2-Propanol / Diethylamine | Formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to differential retention. |
| Direct HPLC | Cyclodextrin-based Chiral Stationary Phase (e.g., β-cyclodextrin) | Acetonitrile / Aqueous Buffer | Inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin, causing separation. nih.gov |
| Indirect HPLC | Standard Achiral Phase (e.g., C18 silica) | Acetonitrile / Water / Trifluoroacetic Acid | Analyte is first reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated based on their different physical properties on an achiral column. nih.gov |
Structure Reactivity and Structure Property Relationships of N Butan 2 Yl 4 Ethylcyclohexan 1 Amine Non Clinical
Influence of Stereochemistry on Chemical Reaction Kinetics and Selectivity
N-(Butan-2-yl)-4-ethylcyclohexan-1-amine possesses multiple stereocenters, leading to a variety of stereoisomers. These include diastereomers (cis and trans isomers related to the substitution pattern on the cyclohexane (B81311) ring) and enantiomers (arising from the chiral centers in the butan-2-yl group and on the cyclohexane ring). The spatial arrangement of the atoms in these isomers has a profound impact on the rates and outcomes of chemical reactions.
The reactivity of the different stereoisomers can vary significantly due to the differential steric hindrance and conformational preferences. For instance, the accessibility of the nitrogen lone pair for a nucleophilic attack or protonation is highly dependent on whether the N-(butan-2-yl)amino group is in an axial or equatorial position on the cyclohexane ring. Generally, equatorial substituents are more stable and less sterically hindered than their axial counterparts.
Consider a hypothetical reaction, such as the N-alkylation of the different stereoisomers of this compound. The rate of this reaction would be expected to differ between the cis and trans isomers. In the trans isomer, where both the ethyl group and the amino group can occupy equatorial positions, the nitrogen lone pair is more accessible, potentially leading to a faster reaction rate compared to the cis isomer, where one of the bulky groups is likely to be forced into a more sterically hindered axial position.
The stereochemistry also governs the selectivity of reactions. For example, in elimination reactions where the amine is a leaving group, the stereochemical orientation of the proton to be abstracted relative to the leaving group is critical (anti-periplanar requirement for E2 reactions). Consequently, different stereoisomers will yield different products or react at different rates.
A summary of the potential influence of stereoisomerism on reaction kinetics is presented in the table below, based on general principles of stereoselectivity in cyclohexylamine (B46788) derivatives.
| Stereoisomer Feature | Predicted Influence on Reaction Kinetics and Selectivity |
| Cis vs. Trans Isomers | The trans isomer, with both substituents in equatorial positions, is expected to react faster in reactions where the amine is a nucleophile due to lower steric hindrance around the nitrogen. The cis isomer may exhibit different selectivity in elimination reactions due to the fixed spatial relationship between the axial amino group and axial/equatorial protons. |
| Enantiomers (R/S) | In reactions with chiral reagents, the enantiomers of this compound will exhibit different reaction rates, a phenomenon known as kinetic resolution. The products formed will also be diastereomeric with different physical and chemical properties. |
Electronic and Steric Effects of the Butan-2-yl and Ethyl Substituents on Amine Basicity and Nucleophilicity
The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity is its ability to donate its lone pair of electrons to an electrophile. Both properties are influenced by electronic and steric effects.
Electronic Effects: The butan-2-yl and ethyl groups are both alkyl groups, which are electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atom, making the lone pair more available for bonding with a proton or an electrophile. Consequently, this compound is expected to be a stronger base and a better nucleophile than a simple cyclohexylamine. The ethyl group on the cyclohexane ring also contributes to this electron-donating effect, further enhancing the basicity of the amine.
Steric Effects: The butan-2-yl group, being a secondary alkyl group, introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of a proton or an electrophile, thereby reducing the amine's basicity and nucleophilicity. The effect is more pronounced for nucleophilicity, as nucleophilic attack on an electrophilic carbon is more sensitive to steric hindrance than protonation.
A comparison of the expected basicity and nucleophilicity based on these effects is provided below:
| Property | Influence of Butan-2-yl Group | Influence of Ethyl Group | Overall Predicted Effect |
| Basicity (pKa of conjugate acid) | Inductive effect increases basicity; steric hindrance may slightly decrease it. | Inductive effect increases basicity. | Expected to be a relatively strong aliphatic amine base. |
| Nucleophilicity | Inductive effect increases nucleophilicity; significant steric hindrance decreases it. | Inductive effect increases nucleophilicity. | Moderate to good nucleophile, but reactivity will be sensitive to the steric bulk of the electrophile. |
Relationship between Molecular Conformation and Chemical Reactivity Profiles
The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents (the N-(butan-2-yl)amino group and the ethyl group) can occupy either axial or equatorial positions. The relative stability of these conformations is governed by the steric bulk of the substituents, with a strong preference for larger groups to occupy the less sterically hindered equatorial position.
The conformational preference has a direct impact on chemical reactivity. An equatorial amino group is more sterically accessible and therefore generally more reactive as a nucleophile. Conversely, an axial amino group is more sterically hindered by the 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.
In the trans isomer, both the ethyl and the amino groups can occupy equatorial positions, leading to a highly stable conformation. In the cis isomer, one group must be axial while the other is equatorial. Due to the larger steric bulk of the N-(butan-2-yl)amino group, it is more likely to occupy the equatorial position, forcing the ethyl group into the axial position.
The reactivity profile of each conformer will differ. For example, in a reaction where the amine acts as a nucleophile, the diequatorial trans isomer would be expected to be the most reactive. The reactivity of the cis isomer would be influenced by the equilibrium between its two chair conformations.
The table below summarizes the likely conformational preferences and their impact on reactivity.
| Isomer | Most Stable Conformation | Predicted Reactivity Profile |
| Trans | Diequatorial (ethyl and amino groups are both equatorial) | Higher reactivity as a nucleophile due to greater accessibility of the nitrogen lone pair. |
| Cis | Equatorial amino group and axial ethyl group | Lower reactivity as a nucleophile compared to the trans isomer due to the presence of an axial substituent and potential for conformational flipping. |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for this compound and its Analogs
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to predict the reactivity or properties of chemical compounds based on their molecular structure. These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, to build a mathematical relationship with a specific activity or property.
For this compound and its analogs, a QSRR/QSPR study could be designed to predict properties such as basicity (pKa), nucleophilicity (reaction rate constants), or chromatographic retention times.
Molecular Descriptors: A variety of descriptors could be employed, including:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (HOMO and LUMO).
Modeling: Once the descriptors are calculated for a series of analogous compounds with known experimental data, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build the QSRR/QSPR model.
A hypothetical QSPR model for predicting the pKa of a series of N-alkyl-4-alkylcyclohexylamines might take the following form:
pKa = c₀ + c₁(σ) + c₂(Eₛ) + c₃(logP)
Where:
σ* is a descriptor for the electronic effect of the N-alkyl group.
Eₛ is a descriptor for the steric effect of the N-alkyl group.
logP is a descriptor for the lipophilicity of the molecule.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
While specific QSRR/QSPR studies on this compound are not available in the public domain, the principles of these methods are well-established and could be applied to this class of compounds to gain a deeper understanding of their structure-activity relationships and to predict the properties of new analogs.
Applications in Chemical Synthesis and Advanced Materials Science Involving N Butan 2 Yl 4 Ethylcyclohexan 1 Amine Non Clinical
Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
Chiral amines are fundamental in asymmetric synthesis, where they are widely employed as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. nih.govnih.gov The presence of a stereocenter in N-(Butan-2-yl)-4-ethylcyclohexan-1-amine makes it a candidate for such applications.
As a chiral auxiliary , the amine could be temporarily incorporated into a prochiral substrate. The inherent chirality of the amine would then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer of the product. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.
In the realm of asymmetric catalysis , this compound could serve as a chiral ligand that coordinates with a transition metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the amine ligand would play a crucial role in inducing enantioselectivity in the catalyzed reaction. The cyclohexyl and ethyl groups would provide steric bulk, which can be advantageous in creating a well-defined chiral pocket around the metal center.
The table below illustrates the potential roles of this compound in asymmetric catalysis, based on the functions of similar chiral amines.
| Application Area | Potential Role of this compound | Key Structural Feature |
| Asymmetric Synthesis | Chiral Auxiliary | Chiral sec-butyl group |
| Asymmetric Catalysis | Chiral Ligand for Transition Metals | Nitrogen atom for coordination and chiral scaffold |
| Organocatalysis | Chiral Base or Amine Catalyst | Basic nitrogen atom and chiral environment |
Utilization as Building Blocks or Intermediates for Complex Organic Molecules
Substituted cyclohexylamine (B46788) derivatives are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.gov this compound can serve as a versatile intermediate for the construction of more elaborate molecular architectures.
The secondary amine functionality allows for a wide range of chemical transformations. It can undergo N-alkylation, N-acylation, and condensation reactions to introduce further complexity. For instance, it can be a key component in the synthesis of novel heterocyclic compounds or as a scaffold to which other functional groups are attached. The ethylcyclohexyl moiety provides a lipophilic and sterically defined portion of the molecule, which can be important for the biological activity of the final product.
The potential synthetic transformations of this compound are summarized in the following table.
| Reaction Type | Reagent/Conditions | Potential Product Class |
| N-Alkylation | Alkyl halides, Reductive amination | Tertiary amines |
| N-Acylation | Acyl chlorides, Anhydrides | Amides |
| Condensation | Aldehydes, Ketones | Imines, Enamines |
| Coupling Reactions | Aryl halides (e.g., Buchwald-Hartwig) | N-Aryl amines |
Incorporation into Polymeric Systems for Tailored Material Properties
Chiral amines can be incorporated into polymers to impart specific properties, such as chirality and functional handles for post-polymerization modification. researchgate.net The integration of this compound into a polymer backbone or as a pendant group could lead to the development of advanced materials with tailored characteristics.
For example, polymers containing this chiral amine could be used in chiral chromatography as the stationary phase for the separation of enantiomers. The chiral recognition capabilities of the amine units within the polymer matrix would enable differential interaction with the enantiomers of a racemic mixture, leading to their separation.
Furthermore, the amine functionality can serve as a site for cross-linking, grafting, or for the attachment of other functional molecules, allowing for the fine-tuning of the polymer's physical and chemical properties. The incorporation of long alkyl chains, such as the sec-butyl and ethyl groups, can also influence the polymer's solubility, thermal stability, and mechanical properties by affecting inter-chain interactions. mdpi.com
| Polymer Application | Role of this compound | Resulting Material Property |
| Chiral Stationary Phases | Chiral monomer or pendant group | Enantioselective separation capability |
| Functional Polymers | Site for post-polymerization modification | Tunable chemical and physical properties |
| High-Performance Polymers | Modifier of polymer backbone | Enhanced solubility and thermal stability |
Applications in Specialized Chemical Processes or as Components of Novel Reagents
Beyond the more common applications, this compound could find use in more specialized chemical processes or as a key component of novel reagents. For instance, its basicity and chiral nature could be exploited in the development of new phase-transfer catalysts for asymmetric reactions.
It could also be a precursor for the synthesis of novel ionic liquids or as a component in the formulation of specialized solvents or additives for controlling reaction selectivity. The development of novel hydroxylamine-derived aminating reagents has shown the potential for creating new methods for the installation of amine groups in medicinally relevant molecules, and N-substituted amines are key to this type of reagent design. chemrxiv.org
The potential for this compound in specialized applications is broad and would depend on the specific requirements of a given chemical transformation.
Future Directions and Emerging Research Avenues for N Butan 2 Yl 4 Ethylcyclohexan 1 Amine
Development of Novel and Sustainable Synthetic Strategies
The synthesis of chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries. nih.gov Traditional methods for producing secondary amines often involve multi-step processes that may not align with the principles of green chemistry. mdpi.com Future research into the synthesis of N-(Butan-2-yl)-4-ethylcyclohexan-1-amine should prioritize the development of more sustainable and efficient strategies.
One promising direction is the application of biocatalysis . Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) have demonstrated remarkable efficacy in the asymmetric synthesis of chiral amines. newtopchem.comresearchgate.net These biocatalytic methods offer high enantioselectivity under mild reaction conditions, reducing the need for hazardous reagents and metal catalysts. nih.govfrontiersin.org The development of a chemoenzymatic cascade, potentially starting from 4-ethylcyclohexanone (B1329521) and sec-butylamine, could provide a direct and environmentally benign route to specific stereoisomers of the target molecule.
Another key area for exploration is the use of earth-abundant metal catalysts . Catalysts based on metals like cobalt and nickel are being investigated for reductive amination processes as greener alternatives to precious metal catalysts. alfachemic.comacs.org Research into novel heterogeneous catalysts could lead to recyclable and cost-effective systems for the synthesis of N-alkylated cyclohexylamines.
Furthermore, the implementation of flow chemistry presents a significant opportunity to enhance the synthesis of this compound. nih.govijrps.com Continuous-flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction and purification steps. mdpi.com This technology could be particularly advantageous for optimizing reaction conditions and scaling up production in a sustainable manner. An electrochemical approach to the N-alkylation of cyclohexylamine (B46788) has also been demonstrated, offering another potential green synthetic route. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Biocatalysis (e.g., ω-TAs, IREDs) | High stereoselectivity, mild conditions, reduced waste | 4-ethylcyclohexanone, sec-butylamine |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | 4-ethylcyclohexanol, sec-butylamine |
| Flow Chemistry | Enhanced process control, improved safety, scalability | Various starting materials |
| Electrochemistry | Use of electricity as a clean reagent | Cyclohexylamine derivatives |
Exploration of Advanced Computational Models for Precise Prediction
The development of advanced computational models offers a powerful tool for accelerating research and reducing the experimental burden associated with characterizing new chemical entities. For this compound, in silico methods can provide valuable insights into its properties and reactivity.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological and toxicological profiles of this compound. By analyzing a dataset of related secondary and aromatic amines, it is possible to build models that correlate molecular descriptors with specific endpoints, such as genotoxicity. newtopchem.comnih.gov Such predictive models would be invaluable for early-stage hazard assessment.
Machine learning algorithms are also being employed to predict the stereoselectivity of chemical reactions . researchgate.netijrps.com Given the multiple chiral centers in this compound, developing computational models that can accurately predict the outcome of asymmetric syntheses would be a significant advancement. These models could guide the selection of catalysts and reaction conditions to favor the formation of the desired stereoisomer. cd-bioparticles.com
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide a deeper understanding of the compound's conformational landscape, intermolecular interactions, and chemical reactivity. achemblock.comdrexel.edumdpi.com For instance, MD simulations can be used to study its behavior in different solvent environments, while DFT can elucidate reaction mechanisms and predict spectroscopic properties. achemblock.comdrexel.edu This fundamental understanding is crucial for designing applications in materials science and predicting its behavior in complex systems.
| Computational Approach | Predicted Properties/Applications | Significance |
| QSAR | Genotoxicity, other biological activities | Early-stage safety and bioactivity assessment |
| Machine Learning | Stereoselectivity of synthetic routes | Guidance for efficient asymmetric synthesis |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding physical behavior and interactions |
| Density Functional Theory (DFT) | Reactivity, reaction mechanisms, spectral data | Elucidation of chemical properties |
Investigation of Unconventional Reactivity under Extreme Conditions
Exploring the chemical behavior of this compound under non-standard conditions could unveil novel reaction pathways and synthetic opportunities. Such investigations push the boundaries of our understanding of chemical reactivity.
High-temperature and high-pressure studies could reveal unique decomposition or rearrangement pathways. For example, the thermal desorption and decomposition of cyclohexylamine on catalyst surfaces have been shown to produce various products, including cyclohexene (B86901) and aniline (B41778), depending on the catalyst used. newtopchem.com Investigating the pyrolysis of this compound could provide insights into its thermal stability and potential for generating valuable chemical intermediates.
The use of supercritical fluids as reaction media offers another intriguing avenue. Supercritical fluids possess unique properties that can influence reaction rates and selectivities. frontiersin.org Studying the reactivity of this compound in supercritical CO2, for instance, could lead to greener and more efficient chemical transformations.
Photochemical and electrochemical methods provide alternative means of activating molecules. Photochemical cycloaddition reactions involving imines have been reported, suggesting that the imine precursor to this compound could participate in novel light-induced transformations. achemblock.com Similarly, the electrochemical N-alkylation of cyclohexylamine indicates the potential for using electrochemical methods to either synthesize or further functionalize the target compound under mild conditions. researchgate.net
Potential for Integration into Advanced Functional Materials and Nanostructures
The unique structural features of this compound, including its secondary amine functionality, chiral centers, and alkyl-substituted cyclic backbone, make it a candidate for incorporation into advanced materials.
In the realm of polymer science , this compound could be explored as a monomer or a modifying agent. Cyclohexylamine is known to be used in polymer modification to enhance mechanical and thermal properties. newtopchem.com The introduction of the N-(butan-2-yl)-4-ethylcyclohexyl moiety could impart specific properties to polymers, such as improved adhesion, self-healing capabilities, or altered solubility. acs.org
Nanomaterial synthesis and functionalization represent another significant area of opportunity. Alkylamines are widely used as capping agents to control the size, shape, and stability of nanoparticles during their synthesis. nih.govijrps.com The specific stereochemistry and steric bulk of this compound could offer precise control over the nucleation and growth of metallic or semiconductor nanoparticles. mdpi.com Furthermore, the amine group provides a handle for the surface modification of nanoparticles, enabling their integration into various applications, from drug delivery to catalysis. mdpi.comcd-bioparticles.comnih.gov
The chirality of the molecule could be leveraged in the development of chiral materials . Chiral amines are used as catalysts and building blocks in asymmetric synthesis. alfachemic.com Incorporating this compound into a polymer matrix or onto a solid support could create novel chiral stationary phases for chromatography or heterogeneous catalysts for enantioselective reactions.
| Application Area | Potential Role of the Compound | Desired Outcome/Properties |
| Polymer Science | Monomer or modifying agent | Enhanced mechanical/thermal properties, adhesion, self-healing |
| Nanomaterials | Capping or stabilizing agent | Control over nanoparticle size, shape, and stability |
| Surface Modification | Functional group for surface attachment | Improved biocompatibility, targeted delivery, catalytic activity |
| Chiral Materials | Chiral building block or catalyst | Enantioselective separations or catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
